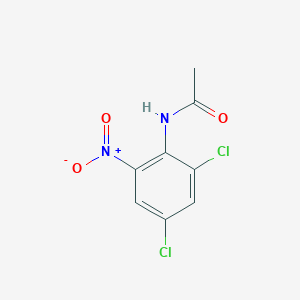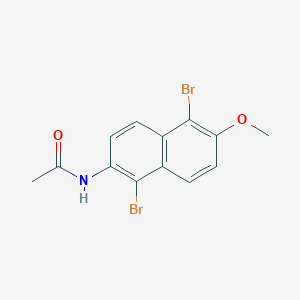
3-Iodo-2-(methylthio)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(methylthio)benzofuran is an organic compound with the chemical formula C9H7IOS. It is a halogenated benzofuran derivative, characterized by the presence of an iodine atom at the third position and a methylthio group at the second position of the benzofuran ring.
Preparation Methods
The synthesis of 3-Iodo-2-(methylthio)benzofuran typically involves several key steps. One common method includes the iodination of a benzofuran precursor followed by the introduction of the methylthio group. The reaction conditions often involve the use of iodine and a suitable base to facilitate the iodination process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Iodo-2-(methylthio)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide sources.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofurans with diverse functional groups .
Scientific Research Applications
3-Iodo-2-(methylthio)benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties aims to discover new therapeutic agents for various diseases.
Mechanism of Action
The mechanism by which 3-Iodo-2-(methylthio)benzofuran and its derivatives exert their effects often involves interactions with specific molecular targets. For instance, antimicrobial activity may result from the compound binding to bacterial enzymes or disrupting cell membranes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Iodo-2-(methylthio)benzofuran can be compared with other benzofuran derivatives, such as:
3-Iodo-2-(methylthio)benzothiophene: Similar in structure but with a sulfur atom replacing the oxygen in the benzofuran ring.
3-Iodo-2-(methylthio)benzothiazole: Contains a nitrogen atom in addition to sulfur, offering different chemical properties and reactivity.
3-Iodo-2-(methylthio)benzoxazole: Features an oxygen and nitrogen in the ring, providing unique biological activities.
Properties
Molecular Formula |
C9H7IOS |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
3-iodo-2-methylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C9H7IOS/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
InChI Key |
RIAZJFUHNLWPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2O1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


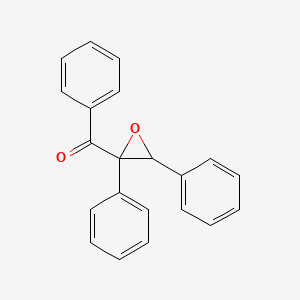
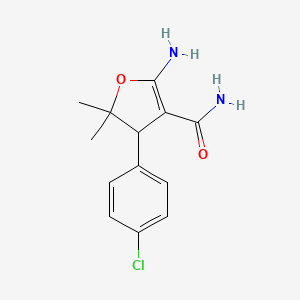
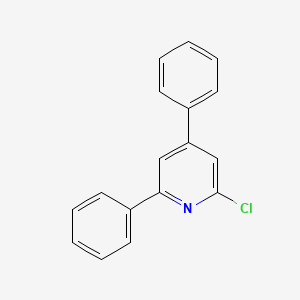

![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
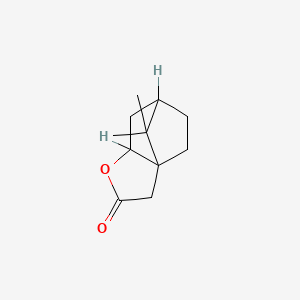
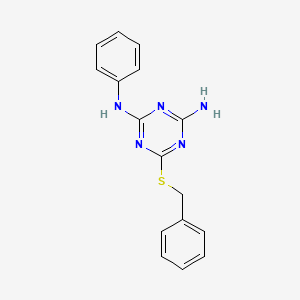
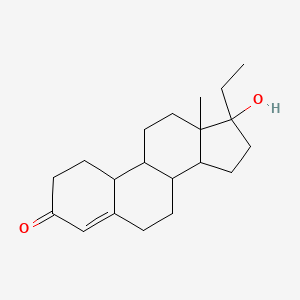

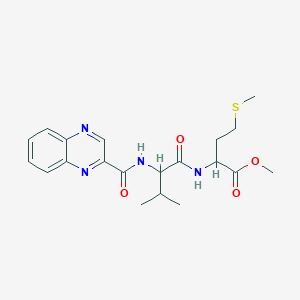
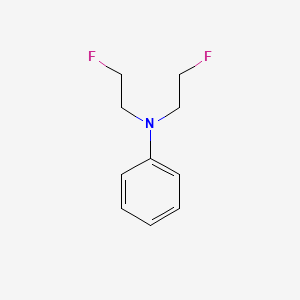
![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
